6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
CAS No.: 1183061-69-9
Cat. No.: VC2705066
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183061-69-9 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) |
| Standard InChI Key | ITMRIAQOBVMMKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C |
Introduction
Chemical Structure and Properties
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is characterized by a distinctive molecular architecture that combines a pyrazole ring with a pyridazine ring, featuring a carboxylic acid functional group. The structural characteristics of this compound contribute significantly to its chemical behavior and potential biological applications.
Physical and Chemical Characteristics
The compound features a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole moiety at position 6, with a carboxylic acid group at position 3 of the pyridazine ring. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1183061-69-9 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) |
| Standard InChIKey | ITMRIAQOBVMMKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C |
The compound's structure integrates several functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of the carboxylic acid group enhances solubility and bioavailability, which could significantly influence its biological activity profile.
Synthesis Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of pyrazolyl-pyridazine derivatives with appropriate reagents to introduce the carboxylic acid group. Multiple synthetic pathways have been reported in the literature, offering versatility in preparation methods.
Common Synthetic Routes
The synthesis commonly starts with 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, which undergoes transformations to yield the desired carboxylic acid compound. The chloro-substituted precursor serves as a key intermediate in this synthetic pathway, allowing for targeted functionalization at the desired position.
A typical synthetic approach involves the following steps:
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Preparation of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine from appropriate starting materials
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Nucleophilic substitution of the chloride with a carboxylate equivalent
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Subsequent hydrolysis to obtain the final carboxylic acid product
Alternative Synthetic Approaches
Research indicates that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can also be used as a versatile starting material for further functionalization. For instance, it can be converted to an acid chloride intermediate through treatment with oxalyl chloride. This activated intermediate can then react with various nucleophiles, such as 2,4-dimethyl-3-ethylpyrrole, to yield more complex derivatives .
Table 2: Key Reagents in Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and Derivatives
| Reagent | Function | Product |
|---|---|---|
| Oxalyl chloride | Conversion to acid chloride | Reactive intermediate |
| 2,4-Dimethyl-3-ethylpyrrole | Nucleophilic addition | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone |
| Hydrazine hydrate | Hydrazide formation | Corresponding acid hydrazide |
| Primary amines | Amide formation | Corresponding amides |
Structure-Activity Relationships
Understanding the structure-activity relationships of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and related compounds is crucial for optimizing their biological activities and developing more effective derivatives.
Conformational Analysis
Crystal structure studies of related pyrazolylpyridazine compounds have revealed important conformational features that may influence their biological activities. For instance, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a potential precursor to the title compound, shows a nearly planar conformation with a dihedral angle of 6.25(9)° between the pyridazine and pyrazole rings .
This planarity may contribute to the compound's ability to interact with biological targets through π-π interactions, as observed in crystal packing studies where π-π interactions between pyridazine rings occur at distances of approximately 3.5904(10) Å .
Electronic Properties
Electronic structure calculations on related compounds suggest that the electronic distribution in 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid may influence its reactivity and interaction with biological systems. The pyridazine ring typically exhibits electron-deficient character, while the carboxylic acid group can participate in hydrogen bonding interactions with potential biological targets .
Derivatives and Related Compounds
Several derivatives and related compounds of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have been synthesized and studied, providing additional insights into the potential applications of this structural class.
Amide Derivatives
The carboxylic acid group of the parent compound can be readily converted to various amides through condensation reactions with amines. For example, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide (CAS: 1351587-22-8) represents an advanced derivative with potential enhanced biological properties due to the incorporation of a quinoline moiety.
Metal Complexes
The nitrogen-rich structure of pyrazolylpyridazine compounds makes them excellent ligands for metal coordination. A notable example is the rhenium complex fac-[(ppyEt)Re(CO)3Br], derived from the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone with bromotricarbonyl(tetrahydrofuran)-rhenium(I) .
This complex displays interesting structural features, including:
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A non-regular octahedral geometry around the rhenium(I) center
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High planarity of the pyrazolylpyridazine fragment
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Intramolecular hydrogen bonding between the pyrrolyl hydrogen atom and a nitrogen atom from the pyridazine fragment (D⋯A distance of 2.833(17) Å)
These metal complexes represent potential applications in areas such as catalysis, photophysics, and medicinal inorganic chemistry.
Other Heterocyclic Derivatives
The synthesis of novel heterocyclic systems incorporating the pyrazolylpyridazine scaffold has been reported. For instance, the reaction of carboxylic acid hydrazides derived from similar compounds with reagents like acetylacetone can lead to the formation of additional heterocyclic rings, creating more complex molecular architectures with potentially diverse biological activities .
Table 3: Selected Derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
| Derivative | Molecular Formula | Key Structural Features |
|---|---|---|
| 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide | C₁₉H₁₆N₆O | Incorporation of quinoline moiety |
| 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone | C₁₇H₁₉N₅O | Addition of pyrrolyl-carbonyl group |
| fac-[(ppyEt)Re(CO)3Br] | C₂₀H₁₉BrN₅O₄Re | Metal coordination complex |
| 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | C₉H₉ClN₄ | Precursor with chloro substitution |
Research Trends and Future Directions
Current research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and related compounds suggests several promising directions for future investigation.
Synthetic Methodology Development
There is ongoing interest in developing more efficient and sustainable synthetic routes to this compound and its derivatives. Potential areas of focus include:
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Green chemistry approaches using environmentally friendly reagents and conditions
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One-pot synthetic procedures to streamline production
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Catalyst-mediated transformations to enhance selectivity and yield
Biological Activity Screening
Comprehensive biological screening of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and its derivatives is needed to fully understand their potential applications. Key areas for investigation include:
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Plant growth regulation activity
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Anti-microbial properties against plant pathogens
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Insecticidal and herbicidal activities
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Pharmaceutical applications, particularly in anti-inflammatory and anti-cancer domains
Structure Optimization
Structure-activity relationship studies can guide the optimization of these compounds for specific applications. Important considerations include:
- mass of a compound required to prepare a solution of known volume and concentration
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